molecular formula C23H18ClN3O2 B2445178 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 932321-05-6

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2445178
CAS RN: 932321-05-6
M. Wt: 403.87
InChI Key: LGVJACMMIFBHIQ-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound, also known as CTAP, has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

The compound's derivatives, particularly those synthesized from quinazolinone analogs, have been researched for their analgesic and anti-inflammatory activities. A study found that certain synthesized acetamides, including those related to the specified compound, exhibited significant analgesic and anti-inflammatory properties, with some being compared favorably to standard drugs like diclofenac sodium. This suggests potential for the development of new pain relief and anti-inflammatory medications (Alagarsamy et al., 2015).

Antimicrobial Activities

Compounds synthesized from the base structure of 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(p-tolyl)acetamide have been evaluated for their antimicrobial efficacy. Research indicates that some of these compounds, especially those incorporating 1,3-oxazolyl and 7-chloroquinazolin-4(3H)one structures, displayed promising antimicrobial activities against various pathogens, hinting at their potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).

Molecular Docking and Antiviral Activities

Further studies involving molecular docking and evaluation against bacterial strains have been conducted on similar quinazolinone derivatives. These studies aim to understand the binding affinity of these compounds to bacterial proteins, offering insights into their potential as antibacterial agents. Additionally, certain derivatives have demonstrated antiviral activities, including effectiveness against Japanese encephalitis virus, underscoring the potential of these compounds in antiviral therapy (Rajasekaran & Rao, 2015).

Structural and Property Investigations

Research into the structural aspects and properties of related compounds, focusing on their interactions with mineral acids and their ability to form gels and crystalline structures, has revealed their potential in creating novel materials with specific fluorescent properties. This aspect of research opens up possibilities for using these compounds in materials science, particularly in developing new fluorescent materials for various applications (Karmakar et al., 2007).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-7-10-18(11-8-15)25-21(28)14-27-20-12-9-17(24)13-19(20)22(26-23(27)29)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJACMMIFBHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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